2-Chloroanisole
Overview
Description
2-Chloroanisole (2-ClAn) is a chlorinated derivative of anisole, which is a compound that can be associated with off-flavors in various products, including water and wine. It is a type of chloroanisole, a group of compounds known for their musty and moldy odors, which can be a concern for industries such as food and beverage packaging, as well as the wine industry due to cork taint .
Synthesis Analysis
The synthesis of chloroanisoles, including 2-chloroanisole, is not directly detailed in the provided papers. However, the presence of chloroanisoles and their precursors, chlorophenols, in various environments suggests that they may be formed through environmental processes or industrial activities. For instance, the γ-radiolysis of aqueous 2-chloroanisole has been studied, indicating that it can undergo degradation under certain conditions, which might also hint at possible synthetic pathways .
Molecular Structure Analysis
The molecular structure of 2-chloroanisole consists of a methoxy group attached to a benzene ring that is further substituted with a chlorine atom. The structure-related properties of chloroanisoles and their sulfur analogs have been analyzed, showing that these compounds can exist in different conformations, which may influence their chemical behavior and sensory perception .
Chemical Reactions Analysis
Chloroanisoles, including 2-chloroanisole, can undergo various chemical reactions. For example, dissociative electron attachment to chloroanisoles can lead to the formation of chloride ions and other fragments, which is relevant for their detection and analysis in industries such as wine and pharmaceuticals . Oxidation reactions, such as those initiated by UV-activated persulfate, can lead to the degradation of chloroanisoles and the formation of products like chlorophenols and ring-opening products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroanisole are influenced by its molecular structure. Its chlorinated nature makes it susceptible to certain analytical methods, such as gas chromatography and mass spectrometry, which are used for its detection in various matrices . The compound's interaction with supercritical carbon dioxide has been exploited for its extraction from cork stoppers, highlighting its physical properties that allow for such processes . Additionally, cyclic voltammetry has been used as a tool to quantify 2-chloroanisole in aqueous samples, demonstrating its electrochemical properties and the potential for rapid detection .
Scientific Research Applications
Radiation-Induced Degradation
Research has explored the degradation of 2-Chloroanisole (2-ClAn) under radiation in aqueous media, focusing on the yields of substrate degradation and major products. This has implications for understanding the behavior of 2-ClAn under radiation exposure, which can be relevant in various industrial and environmental contexts (Quint, 2006).
Water Chlorination and Odor Formation
Studies have shown that 2-Chloroanisole and related compounds can contribute to earthy and musty odors in drinking water. This research is important for improving water quality and understanding the kinetics of chloroanisole formation during water chlorination processes (Zhang et al., 2016).
Analysis in Water Samples
A method has been developed for determining chloroanisoles in water using liquid-liquid microextraction and gas chromatography. This is crucial for monitoring water quality and detecting potential contaminants (Bai et al., 2016).
Li-ion Battery Overcharge Protection
Research has investigated the use of 2-Chloroanisole as an electrolyte additive in Li-ion batteries for overcharge protection. This highlights its potential application in enhancing the safety and efficiency of battery technologies (Yong-kun, 2009).
Odor Problems in Indoor Environments
Studies have identified chloroanisoles, including 2-Chloroanisole, as a significant factor in indoor mold odor and associated health effects. This research is vital for understanding and addressing indoor air quality issues (Lorentzen et al., 2016).
Safety And Hazards
Safety data sheets suggest that 2-Chloroanisole is a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .
properties
IUPAC Name |
1-chloro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRPVMLBTFGQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061104 | |
Record name | o-Chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroanisole | |
CAS RN |
766-51-8 | |
Record name | 2-Chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | o-Chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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